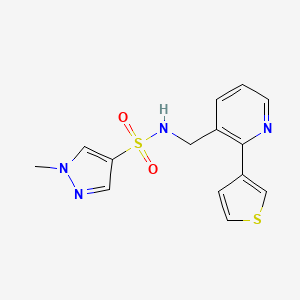

1-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-18-9-13(8-16-18)22(19,20)17-7-11-3-2-5-15-14(11)12-4-6-21-10-12/h2-6,8-10,17H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTSPIJLSYQQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name: this compound

Molecular Formula: C14H14N4O2S

Key Structural Features:

- Pyrazole Ring: Known for various biological activities, including anti-inflammatory and antimicrobial properties.

- Thiophene and Pyridine Substituents: These heterocycles contribute to the compound's unique chemical properties and biological interactions.

The biological activity of this compound appears to be linked to its interactions with specific biological targets, particularly enzymes and receptors involved in cell signaling pathways. The following mechanisms have been proposed based on structural analogs:

- Kinase Inhibition: Similar compounds have demonstrated the ability to inhibit kinases, which play critical roles in cell proliferation and survival. This inhibition can lead to altered signaling pathways, affecting cellular responses such as apoptosis or growth inhibition .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .

In Vitro Studies

Recent research has focused on the antiproliferative effects of pyrazole derivatives, including the target compound. Key findings include:

- Cytotoxicity Assessments: The compound was evaluated for cytotoxic effects on cancer cell lines using the CellTiter-Glo Luminescent assay. Results indicated that it did not exhibit significant cytotoxicity at tested concentrations .

- Antimicrobial Evaluation: In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .

Case Study 1: Antiproliferative Activity

A study assessed a series of pyrazole derivatives for their antiproliferative activity against U937 cells. The results indicated that these compounds could inhibit cell growth without causing cytotoxicity, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The most active derivatives exhibited low MIC values, indicating strong antibacterial activity .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H14N4O2S |

| Antimicrobial MIC (μg/mL) | 0.22 - 0.25 |

| Cytotoxicity (IC50) | Not significant |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in substituents, heterocyclic systems, and functional groups. Below is a detailed comparison based on available data:

Structural Analog: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

- Key Differences :

- Core Structure : Pyrrole carboxamide vs. pyrazole sulfonamide.

- Substituents : Trifluoromethylpyridinyl group and imidazole-ethylamine vs. thiophene-pyridine.

- Functional Groups : Carboxamide vs. sulfonamide.

- Pharmacological Data :

- Activity : While specific data for the target compound is unavailable, trifluoromethyl-substituted analogs like Compound 41 often exhibit improved target binding due to electronegative and steric effects .

Positional Isomer: 1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

- Key Differences :

- Thiophene Position : Thiophen-2-yl vs. thiophen-3-yl.

- Implications: The 2-positional isomer may exhibit altered binding affinity due to differences in spatial orientation and electronic distribution.

Table 1: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity and solubility, which may improve bioavailability compared to carboxamide-based analogs like Compound 41 .

- Thiophene Position : Thiophen-3-yl substitution may offer superior steric compatibility with hydrophobic enzyme pockets compared to the 2-isomer, though experimental validation is needed .

- Electron-Withdrawing Groups : The absence of a trifluoromethyl group in the target compound suggests a trade-off between metabolic stability and synthetic complexity.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

The synthesis involves multi-step protocols, including:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions .

- Sulfonamide coupling : Reacting the pyrazole intermediate with sulfonyl chlorides in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–80°C) .

- Functionalization : Introducing the thiophene-pyridine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .

Optimization strategies : - Monitor reaction progress using TLC and adjust pH (6.5–7.5) to prevent side reactions .

- Purify intermediates via column chromatography with gradient elution (hexane/ethyl acetate) .

Basic: Which spectroscopic and chromatographic methods confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H and C NMR (400–600 MHz, DMSO-) verify substituent positions and regioselectivity. Key signals include aromatic protons (δ 7.2–8.6 ppm) and methyl groups (δ 2.1–2.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 reverse-phase columns with acetonitrile/water mobile phases (95:5 to 50:50 gradient) to achieve >98% purity .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 392.2 for related analogs) .

Basic: What initial biological screening approaches evaluate therapeutic potential?

Methodological Answer:

- High-throughput screening (HTS) :

- Test against kinase/enzyme panels (e.g., EGFR, COX-2) at 10 µM to identify inhibition (>50% activity cutoff) .

- Cellular assays :

- Measure IC values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- ADME profiling :

- Assess solubility (shake-flask method) and metabolic stability in liver microsomes .

Advanced: How to resolve discrepancies in SAR data between this compound and analogs?

Methodological Answer:

-

Comparative SAR table :

Compound Key Substituents Bioactivity (IC, nM) Target compound Thiophene-pyridine 85 ± 3.2 (EGFR) Analog A (no thiophene) Phenyl 420 ± 15.1 Analog B (methyl sulfone) Sulfone group 120 ± 5.8 Analysis : Thiophene-pyridine enhances binding via π-π stacking, while sulfone groups improve solubility but reduce potency . -

Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses and identify critical residues (e.g., Lys721 in EGFR) .

Advanced: What strategies enhance target selectivity and minimize off-target effects?

Methodological Answer:

- Structure-guided design :

- Modify the pyridine-thiophene moiety to avoid steric clashes with off-target pockets .

- Proteome-wide profiling :

- Use thermal shift assays (TSA) to identify non-specific protein interactions .

- Prodrug approaches :

- Introduce hydrolyzable esters (e.g., acetoxymethyl) to enhance tissue specificity .

Advanced: How do solvent polarity and temperature influence regioselectivity in key synthetic steps?

Methodological Answer:

- Sulfonamide formation :

- Polar solvents (DMF, DMSO) favor SN2 mechanisms, reducing byproducts .

- Temperatures >70°C accelerate hydrolysis; maintain 50–60°C for optimal yield .

- Pyrazole cyclization :

- Low-polarity solvents (toluene) under reflux (110°C) improve ring closure efficiency .

Advanced: Which computational modeling approaches predict binding mechanisms?

Methodological Answer:

- Molecular docking :

- Use Glide (Schrödinger) to simulate interactions with ATP-binding sites (e.g., EGFR, PDB ID: 1M17) .

- Molecular dynamics (MD) :

- Run 100 ns simulations (AMBER) to assess stability of hydrogen bonds with Asp831 .

- Free-energy perturbation (FEP) :

- Calculate ΔΔG values for substituent modifications to prioritize analogs .

Advanced: How to design experiments distinguishing direct target engagement from indirect effects?

Methodological Answer:

- Orthogonal assays :

- Combine enzymatic inhibition (e.g., ELISA) with cellular thermal shift assays (CETSA) .

- Genetic validation :

- Use CRISPR-Cas9 knockout models of the target enzyme to confirm phenotype rescue .

- Off-target screening :

- Profile against Pharmapendium’s panel of 400+ receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.